molecular formula C15H32O2 B013463 1,15-Pentadecanediol CAS No. 14722-40-8

1,15-Pentadecanediol

Cat. No. B013463
CAS RN: 14722-40-8
M. Wt: 244.41 g/mol
InChI Key: ZBPYFGWSQQFVCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,15-Pentadecanediol, such as 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid, involves complex processes like radiosynthesis using a two-step reaction starting from the corresponding tosylate ester (Z. Tu et al., 2010). Moreover, synthesis methods have been developed for derivatives like 15-pentadecanolide from 1-hydroperoxy-16-oxabicyclo[10.4.0]hexadecane using copper ions for ring expansion (Y. Ogibin et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds, such as the crystalline α,ω-dicarboxylate metal complex with 1,15-pentadecanedioic acid, exhibits unique characteristics like tris-chelation by carboxylate groups and well-ordered aliphatic chains (P. Thuéry & J. Harrowfield, 2017). The structural complexity of α,ω-alkanediols, including 1,15-pentadecanediol, demonstrates melting point alternation and crystal packing variations (G. Luis-Raya et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 1,15-Pentadecanediol derivatives, like the synthesis of dimethyl 1,15-pentadecanedioate from malania oleifera oil, show the adaptability of the compound's structure to various chemical modifications (Lin Gui-zhen, 2007). These modifications can significantly alter the compound's properties and potential applications.

Physical Properties Analysis

The study of 1,15-pentadecanediol by powder X-ray diffraction and polarized light microscopy provided insight into its crystalline structure and phase behavior at different temperatures, revealing complex crystallization patterns and transitions (G. Luis-Raya et al., 2018).

Chemical Properties Analysis

The chemical properties of 1,15-Pentadecanediol and its derivatives are influenced by their molecular structure and synthesis processes. For instance, the introduction of functional groups or the formation of complexes with metals can lead to variations in reactivity, stability, and interaction with other molecules (P. Thuéry & J. Harrowfield, 2017; Y. Ogibin et al., 1998).

Scientific Research Applications

  • It serves as a potential stationary phase for gas-liquid chromatography, particularly effective in increasing retention times of hydrocarbon-type compounds (Bapat, Ghatge, & Bhattacharyya, 1966).

  • Oligonucleotides containing 1,15-Pentadecanediol can hybridize to oligodeoxyadenylate and form duplex hybrids with both DNA and RNA complements. They also have the capability to form triplex structures, highlighting their potential in molecular biology research (Adams, Petrie, & Meyer, 1991).

  • 15-(p-Iodophenyl) pentadecanoic acid labelled with carbon-14, which is related to 1,15-Pentadecanediol, is useful due to its high specific radioactivity and radiochemical yield, relevant in biochemical and medical research (Le Bars et al., 1986).

  • Derivatives like 12-alkoxycarbonylmethylene-1,15-pentadecanolides synthesized from 1,15-Pentadecanediol have demonstrated preliminary fungicidal activity, suggesting potential in agricultural or pharmaceutical applications (Li et al., 2007).

  • The compound's utilization extends to the field of nuclear magnetic resonance (NMR) spectroscopy, as in the case of studying gramicidin A, a polymorphic pentadecapeptide, using 15N-labelled lipids (Farés, Sharom, & Davis, 2002).

  • In cardiology, derivatives of 1,15-Pentadecanediol are used as tracers for studying myocardial fatty acid metabolism, as exemplified by the synthesis and evaluation of 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid (Tu et al., 2010).

properties

IUPAC Name

pentadecane-1,15-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h16-17H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPYFGWSQQFVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCO)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333868
Record name 1,15-Pentadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,15-Pentadecanediol

CAS RN

14722-40-8
Record name 1,15-Pentadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (1.52 g, 40.0 mmol, 2.0 eq.) was suspended in dry THF (80 mL) under an argon atmosphere. A solution of 15-pentadecanolide (4.80 g, 20.0 mmol) in dry THF (200 mL) was added at 0° C. Stirring was continued at this temperature for 1 h and for 3 more hours at r.t. Potassium sodium tartrate solution (20%, 50 mL) was added dropwise to the stirred reaction mixture. The phases were separated and the aqueous phase was extracted with diethyl ether (3×100 ml). The combined organic layers were dried over MgSO4. The solvent was removed in vacuo and the product was isolated as a white solid, which was used for the next step without purification. Yield: 4.68 g (96%).
Quantity
1.52 g
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4.8 g
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200 mL
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50 mL
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80 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
N Nakamura, K Uno, R Watanabe, T Ikeya… - … Section C: Crystal …, 2000 - scripts.iucr.org
In the title compound, C15H32O2, one of the terminal hydroxyl groups has a gauche conformation with respect to the hydrocarbon skeleton, while the other is trans. The molecules lie …
Number of citations: 15 scripts.iucr.org
N Nakamura, K Uno, Y Ogawa - Acta Crystallographica Section E …, 2001 - scripts.iucr.org
In the molecular structure of the title compound, C19H40O2, one hydroxyl group adopts a gauche conformation with respect to the hydrocarbon skeleton which is all-trans, whereas the …
Number of citations: 11 scripts.iucr.org
V Piacente, D Ferro, G Della Gatta - Thermochimica acta, 1994 - academia.edu
The temperature dependence of vapour pressures for liquid C, to C,, odd-numbered terminal dids was measured by the torsion-effusion method. Corresponding vaporization enthalpies …
Number of citations: 10 www.academia.edu
G Luis-Raya, M Ramírez-Cardona… - Microscopy and …, 2018 - cambridge.org
1. Mechanical Engineering Department, Universidad Politécnica de Pachuca, Pachuca, Hidalgo, México. 2. AACTyM, Autonomous University of Hidalgo State, Pachuca, Hidalgo, …
V Percec, Y Tsuda - Polymer Bulletin, 1990 - Springer
This paper describes the synthesis and characterization of the polyethers based on 1-(4-hydroxyphenyl)-2-(2-methyl-4-hydroxyphenyl) ethane (MBPE) and 1,15-dibromopentadecane (…
VM Egorov, VA Marikhin, LP Myasnikova… - Physics of the Solid …, 2009 - Springer
A comparative analysis of the phase transitions in molecular crystals of diols with different chain lengths [1,15-pentadecanediol (CH 2 ) 14 (OH) 2 and 1,16-hexadecanediol (CH 2 ) 15 (…
N Nakamura, K Uno, Y Ogawa - Acta Crystallographica Section C …, 2001 - scripts.iucr.org
In the title compound, C17H36O2, one of the hydroxyl groups has a gauche conformation with respect to the hydrocarbon skeleton, which is all-trans, whereas the other has a trans …
Number of citations: 9 scripts.iucr.org
BV Bapat, BB Ghatge, SC Bhattacharyya - Journal of Chromatography A, 1966 - Elsevier
Polyesters from diferent 1,ω-glycols, ranging from ethylene glycol to 1,15-pentadecanediol, with adipic acid were prepared and evaluated as substrates for gas-liquid chromatography. …
G Sharmila, M Thirumarimurugan… - Microchemical Journal, 2019 - Elsevier
An efficient, facile and green synthesis of zinc oxide nanoparticles (ZnO NPs) using Tecoma castanifolia leaf extract was reported. ZnO NPs was characterized by UV–Vis spectroscopy, …
GN Ross, HM Fales, HA Lloyd, T Jones… - Journal of Chemical …, 2001 - Springer
Abdominal defensive glands of both sexes of the Gulf fritillary butterfly, Agraulis vanillae (Linnaeus) (Nymphalidae:Heliconiinae)emit a pronounced odor when disturbed. We have …

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